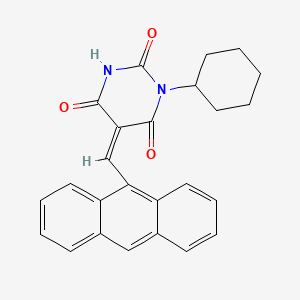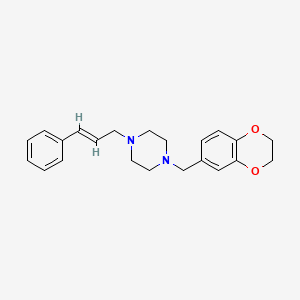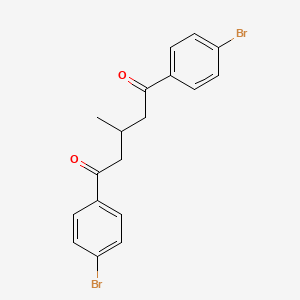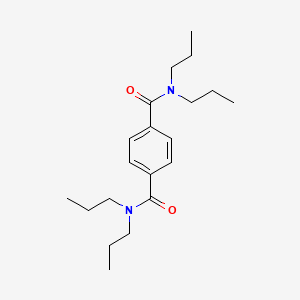
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
Mecanismo De Acción
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the extracellular domain of mGluRs and induces conformational changes that activate intracellular signaling pathways. This activation leads to the modulation of various downstream effectors, including ion channels, second messengers, and transcription factors. The exact mechanism of action of this compound on mGluRs is still under investigation, but it is believed to involve the regulation of receptor conformation and the interaction with other proteins in the signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological and biochemical processes in the brain, including synaptic plasticity, neurotransmission, and gene expression. This compound can enhance long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are believed to underlie learning and memory. This compound can also modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. Additionally, this compound can regulate the expression of various genes involved in neuronal development and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity for mGluRs. This compound can activate these receptors at low concentrations, making it a valuable tool for studying the function and regulation of mGluRs. Additionally, this compound has a long half-life, allowing for sustained activation of mGluRs. However, this compound also has some limitations, including its potential for off-target effects and the need for careful control of experimental conditions to avoid non-specific effects.
Direcciones Futuras
There are several future directions for research on 5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its applications in scientific research. One area of interest is the development of more selective and potent agonists of mGluRs, which could provide more precise tools for studying these receptors. Additionally, there is growing interest in the role of mGluRs in neurodegenerative diseases, and this compound could be a valuable tool for studying the potential therapeutic effects of modulating these receptors. Finally, there is also interest in the development of this compound-based therapies for various neurological disorders, including epilepsy and Parkinson's disease.
Aplicaciones Científicas De Investigación
5-(9-anthrylmethylene)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to study the function and regulation of metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological and pathological processes in the brain, including synaptic plasticity, learning and memory, and neurodegenerative diseases. This compound is a potent agonist of mGluRs and can activate these receptors in a dose-dependent manner. This property has made this compound a valuable tool for studying the role of mGluRs in various cellular and molecular processes.
Propiedades
IUPAC Name |
(5Z)-5-(anthracen-9-ylmethylidene)-1-cyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23-22(24(29)27(25(30)26-23)18-10-2-1-3-11-18)15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h4-9,12-15,18H,1-3,10-11H2,(H,26,28,30)/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLUNGQGHDIHID-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)-3-methoxyphenyl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B3742289.png)
![methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B3742294.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3742302.png)

![6,8-dichloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3742314.png)


![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742331.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)


![N-{2-[(diphenylphosphoryl)methyl]phenyl}-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B3742374.png)
![4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B3742377.png)
